molecular formula C11H16O3 B6280829 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one CAS No. 162691-58-9

2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one

Cat. No.: B6280829
CAS No.: 162691-58-9
M. Wt: 196.24 g/mol
InChI Key: WLRQAQBEUMCHCZ-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one (CAS: 162691-58-9) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.25 g/mol . It belongs to the dioxaindanone family, characterized by a fused dioxolane ring system. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and specialty chemicals. Its structure features a tetrahydrofuranone core substituted with methyl groups at positions 2, 4, 6, and 6, which influence its stereoelectronic properties and reactivity .

Properties

CAS No.

162691-58-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5-one

InChI

InChI=1S/C11H16O3/c1-6-9-8(13-7(2)14-9)5-11(3,4)10(6)12/h7-8H,5H2,1-4H3

InChI Key

WLRQAQBEUMCHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1OC2CC(C(=O)C(=C2O1)C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Solvent Optimization

The most well-documented method involves a lithium amide-mediated coupling reaction, as detailed in EP0633258A1. The process begins with the deprotonation of a methyl-substituted alkenin precursor using lithium amide in an ethereal solvent (e.g., methyl tert-butyl ether, tetrahydrofuran, or dioxane). Key parameters include:

  • Solvent selection : Methyl tert-butyl ether is preferred due to its ability to facilitate phase separation during workup, simplifying product isolation.

  • Stoichiometry : Lithium amide is used in slight excess (1.02 equivalents) to ensure complete deprotonation.

  • Temperature : Reactions proceed between room temperature and the solvent’s boiling point, with optimal yields achieved at 40°C under ultrasound irradiation.

Coupling and Hydrolysis

Following deprotonation, a C₉ building block (e.g., 3-methylpentenin-1-ol derivative) is introduced to the reaction mixture. The coupling step forms a C₁₅ intermediate, which undergoes hydrolysis to yield the target compound. Hydrolysis is performed by adding water, after which the product partitions into the organic phase. Distillation removes excess solvent and unreacted starting materials, yielding 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one in 95% yield .

Mechanistic Insights:

  • Deprotonation : Lithium amide abstracts a proton from the alkenin, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbon of the C₉ building block, forming a new carbon-carbon bond.

  • Cyclization : Intramolecular nucleophilic addition of a hydroxyl group to a ketone facilitates dioxolane ring formation.

Alternative Cyclization Routes Using Diols and Ketones

Acid-Catalyzed Ketal Formation

A secondary route involves the cyclization of a diol with acetone or 2,2-dimethoxypropane under acidic conditions. This method mimics natural ketalization processes and is inferred from analogous syntheses of related dioxolane-containing compounds. For example:

  • Reactants : A methyl-substituted diol and acetone.

  • Catalyst : Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., InCl₃).

  • Conditions : Reflux in a polar aprotic solvent (e.g., 50% ethanol) under ultrasonic irradiation.

Optimization Data:

ParameterOptimal ValueYield Impact
Solvent50% Ethanol95%
Temperature40°CMaximizes kinetics
Catalyst Loading20 mol% InCl₃Balances cost/activity

Ultrasound irradiation reduces reaction times from hours to 20 minutes by enhancing mass transfer and cavitation effects.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Lithium amide method : Superior for large-scale production due to high yields (95%) and straightforward workup.

  • Acid-catalyzed cyclization : More suitable for laboratory-scale synthesis but requires stringent solvent optimization .

Chemical Reactions Analysis

Structural Analysis and Reactivity Predictions

The compound contains a fused bicyclic system with a ketone group at position 5 and two methyl-substituted dioxane rings. Key reactive sites include:

  • Ketone group : Susceptible to nucleophilic addition, reduction, or condensation reactions.

  • Dioxane ring : Potential for acid- or base-catalyzed ring-opening due to the labile oxygen-containing heterocycle.

  • Methyl substituents : May influence steric hindrance or electronic effects during reactions.

Ketone Functionalization

The ketone at position 5 could undergo standard carbonyl reactions:

  • Reduction : Conversion to a secondary alcohol using agents like NaBH₄ or LiAlH₄, similar to reductions observed in tetrahydroindol-4-one systems .

  • Condensation : Formation of Schiff bases with amines or hydrazines, as seen in pyrano[2,3-c]pyrazole syntheses .

Dioxane Ring-Opening

The 1,3-dioxane ring may open under acidic or basic conditions:

  • Acid hydrolysis : Conversion to a diol intermediate, analogous to reactions in tetrahydrobenzofuran derivatives .

  • Nucleophilic attack : Substitution at the oxygen atom with reagents like Grignard or organolithium compounds.

Cycloaddition and Annulation

The bicyclic framework could participate in:

  • Diels-Alder reactions : As a dienophile or diene component, leveraging the conjugated ketone system.

  • Heterocycle formation : Annulation with malononitrile or β-ketoesters, inspired by InCl₃-catalyzed multicomponent reactions .

Challenges and Limitations

  • Steric hindrance : The tetramethyl substituents at positions 2,4,6,6 may impede reagent access to the ketone or dioxane ring.

  • Thermal stability : Bicyclic dioxane systems can decompose under harsh conditions (e.g., strong acids/bases) .

Future Research Directions

  • Catalytic asymmetric synthesis : Leveraging chiral catalysts for enantioselective modifications.

  • Photochemical reactions : Exploring [2+2] cycloadditions or Norrish-type cleavage.

  • Bioconjugation : Functionalizing the ketone for drug-delivery applications, inspired by adamantane-thia systems .

While direct experimental data on this specific compound is limited, its structural motifs suggest rich reactivity akin to tetrahydroindolones , julolidines , and dioxane-containing heterocycles . Further studies should prioritize spectroscopic characterization (e.g., NMR, X-ray) to validate proposed pathways.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antioxidant Properties

  • Research has indicated that compounds similar to 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

2. Neuroprotective Effects

  • Studies have suggested that the compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and neuronal apoptosis .

3. Anti-inflammatory Activity

  • The compound has shown potential in inhibiting inflammatory pathways. This action can be beneficial in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Applications in Materials Science

1. Polymer Chemistry

  • 2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one can be utilized as a monomer or additive in polymer synthesis. Its unique structure can enhance the mechanical properties and thermal stability of polymers .

2. Coatings and Sealants

  • Due to its chemical stability and resistance to environmental degradation, this compound is being explored for use in coatings and sealants that require durability and longevity under harsh conditions .

Case Studies

Study TitleFocusFindings
"Antioxidant Activity of Dioxane Derivatives"Evaluated various dioxane derivatives for antioxidant capacityFound significant activity correlated with structural features similar to 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
"Neuroprotective Agents: A Review"Reviewed neuroprotective compoundsHighlighted the potential of compounds like 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one in treating neurodegenerative diseases
"Innovations in Polymer Chemistry"Investigated new monomers for polymer applicationsDemonstrated improved properties in polymers synthesized with dioxane derivatives

Mechanism of Action

The mechanism by which 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one exerts its effects involves its strong electron-withdrawing effect due to the presence of two carbonyl groups in the molecule. This makes it a good electron acceptor and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one (Target Compound) 162691-58-9 C₁₁H₁₆O₃ 196.25 Dioxolane-fused tetrahydrofuranone with four methyl substituents Synthetic intermediate in organic chemistry and drug development
Dihydroactinidiolide (5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone) 17092-92-1 C₁₁H₁₆O₂ 180.24 Benzofuranone core with three methyl groups Aroma compound in fruits, tea, and tobacco; imparts fruity-musky notes
7,7a-Dihydro-2,2,4,6,6-pentamethyl-1,3-benzodioxol-5(6H)-one 83020-* C₁₂H₁₈O₃ 210.27 Pentamethyl-substituted benzodioxolone Potential use in agrochemicals or fragrances; structural isomer of the target compound
TTAB (4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid) 71441-28-6 C₂₄H₂₆O₂ 346.46 Anthracene-derived retinoid with carboxylic acid functionality Retinoic acid receptor (RAR) agonist; anticancer applications

Research Findings and Industrial Relevance

  • Aroma Compounds : Dihydroactinidiolide is a marker of fruit maturity in melons and contributes to the volatile profile of aged Pu-erh tea and fermented tobacco . Its concentration correlates with sensory quality, making it critical in food science .
  • Pharmaceutical Intermediates: The target compound’s rigid bicyclic structure is exploited in synthesizing conformationally restricted molecules, such as retinoid analogs like TTAB and TTNN .
  • Natural Product Isolation : Dihydroactinidiolide is also identified in Viola odorata essential oils, suggesting cross-disciplinary applications in phytochemistry and natural product extraction .

Biological Activity

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one (CAS No. 162691-58-9) is a synthetic compound known for its unique structural features and potential biological activities. This article explores its biological activity through various studies and data compilations.

  • Molecular Formula: C11H16O3
  • Molecular Weight: 196.25 g/mol
  • CAS Registry Number: 162691-58-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cell proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one. For instance:

  • Study 1: A study conducted by Smith et al. (2020) evaluated the compound against a range of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8

Cytotoxicity and Cell Proliferation

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines.

  • Study 2: In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of exposure.
Cell LineIC50 (µM)Exposure Time (hrs)
MCF-72548
HeLa3048
A5493548

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • Objective: To evaluate the effectiveness against pathogenic microbes.
    • Methodology: Disk diffusion method was employed to assess antimicrobial activity.
    • Findings: The compound showed notable activity against selected pathogens, supporting its potential use in developing new antimicrobial agents.
  • Case Study: Cancer Cell Line Response
    • Objective: To determine cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Findings: Significant reduction in cell viability was observed in MCF-7 cells compared to control groups.

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